(3-(N-Ethylamino)Isobutyl)Trimethoxysilane
Overview
Description
(3-(N-Ethylamino)Isobutyl)Trimethoxysilane is a secondary amino functional trialkoxy silane. It is also known by several synonyms, including 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-, and N-Ethyl-3-aminoisobutyltrimethoxysilane . This compound is primarily used as a coupling agent in various industrial applications, particularly in the modification of microparticle surfaces and as a primary amine coupling agent for UV cure and epoxy systems .
Preparation Methods
The synthesis of (3-(N-Ethylamino)Isobutyl)Trimethoxysilane involves the reaction of N-ethyl-2-methyl-3-aminopropyltrimethoxysilane with isocyanate resins to form moisture-curable systems . The reaction conditions typically include a controlled environment to ensure the stability and purity of the product. Industrial production methods often involve large-scale synthesis in specialized reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
(3-(N-Ethylamino)Isobutyl)Trimethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly with isocyanate resins, to form urethane linkages.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and isocyanate compounds for substitution reactions . The major products formed from these reactions include moisture-curable systems and modified silanes .
Scientific Research Applications
(3-(N-Ethylamino)Isobutyl)Trimethoxysilane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-(N-Ethylamino)Isobutyl)Trimethoxysilane involves its ability to react with isocyanate resins to form urethane linkages. This reaction enhances the adhesion and mechanical properties of the materials it is applied to . The molecular targets include the functional groups present in the resins and substrates, leading to the formation of stable and durable bonds .
Comparison with Similar Compounds
(3-(N-Ethylamino)Isobutyl)Trimethoxysilane is unique due to its secondary amino functional group and trialkoxy silane structure. Similar compounds include:
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound has primary and secondary amine groups, making it suitable for different coupling applications.
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane: It has a similar structure but with different alkoxy groups, affecting its reactivity and application.
These similar compounds share some functional properties but differ in their specific applications and reactivity due to variations in their chemical structures .
Biological Activity
(3-(N-Ethylamino)Isobutyl)Trimethoxysilane is a silane compound with potential applications in various fields, including materials science and biological research. This article aims to explore its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information:
- IUPAC Name: 3-(trimethoxysilyl)-N-ethyl-2-methyl-1-propanamine
- Molecular Formula: C₉H₂₃NO₃Si
- Molecular Weight: 221.37 g/mol
- Purity: ≥ 97%
- Boiling Point: 95 °C at 10 mmHg
- Density: 0.952 g/mL at 25 °C
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The compound is believed to function through the following mechanisms:
- Cell Membrane Interaction: The silane group may facilitate interactions with cell membranes, potentially influencing membrane fluidity and permeability.
- Enzyme Modulation: It may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be leveraged in pharmaceutical applications.
Antimicrobial Properties
Research indicates that this compound displays significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The following table summarizes key findings:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of the compound. The results indicate that while the compound exhibits antimicrobial properties, it also has a cytotoxic effect at higher concentrations.
Case Studies
Case Study 1: Antimicrobial Application
A study conducted on the application of this compound as a coating agent for medical devices showed promising results in reducing biofilm formation by Staphylococcus aureus. The treated surfaces exhibited a significant reduction in bacterial adhesion compared to untreated controls.
Case Study 2: Drug Delivery Systems
In drug delivery research, the compound was evaluated for its ability to enhance the solubility and bioavailability of poorly soluble drugs. Results indicated that incorporating this compound into polymeric nanoparticles improved drug release profiles and cellular uptake.
Properties
IUPAC Name |
N-ethyl-2-methyl-1-trimethoxysilylpropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO3Si/c1-7-10-9(8(2)3)14(11-4,12-5)13-6/h8-10H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTUAIITEFRCHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)[Si](OC)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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